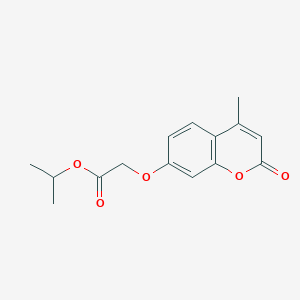

Isopropyl ((4-methyl-2-oxo-2H-chromen-7-YL)oxy)acetate

Description

Properties

IUPAC Name |

propan-2-yl 2-(4-methyl-2-oxochromen-7-yl)oxyacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O5/c1-9(2)19-15(17)8-18-11-4-5-12-10(3)6-14(16)20-13(12)7-11/h4-7,9H,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHGLKLWRDVVSJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)OC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Isopropyl ((4-methyl-2-oxo-2H-chromen-7-YL)oxy)acetate, a derivative of the coumarin family, has garnered attention for its diverse biological activities. This article provides a detailed overview of its biological activity, synthesis, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

- Molecular Formula : C15H16O5

- Molecular Weight : 288.29 g/mol

- CAS Number : 307546-44-7

The compound features a chromenone backbone with an isopropyl acetate moiety, which contributes to its unique reactivity and stability in biological systems. The presence of the 4-methyl group enhances its lipophilicity, potentially improving membrane permeability and bioavailability.

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. In vitro studies have shown that it can scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases. The compound's IC50 value for radical scavenging activity was reported at approximately 0.353 mmol/L, indicating strong potential as a natural antioxidant .

Enzyme Inhibition

One of the notable biological activities of this compound is its ability to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative disorders like Alzheimer's disease. Molecular docking studies suggest that this compound binds effectively to the active site of AChE, modulating its activity and potentially enhancing acetylcholine levels in the brain .

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. In vivo studies demonstrated that this compound significantly reduced inflammation markers in animal models, suggesting its potential use in treating inflammatory diseases .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. A common method includes:

- Formation of the Chromenone Core : Utilizing a Pechmann condensation reaction between phenolic compounds and β-keto esters.

- Acetylation : The introduction of the isopropyl acetate moiety through acylation reactions.

- Purification : Recrystallization or chromatography techniques to isolate the final product.

Case Studies and Research Findings

-

Study on Antioxidant Activity :

- A study published in 2024 evaluated various coumarin derivatives, including this compound, for their antioxidant potential using DPPH and ABTS assays.

- Results indicated that this compound showed superior activity compared to other tested derivatives, highlighting its potential in food preservation and health supplements .

-

Neuroprotective Effects :

- Another investigation focused on the neuroprotective effects of this compound in a mouse model of Alzheimer's disease.

- The study found that administration of the compound improved cognitive function and reduced amyloid plaque formation, suggesting a mechanism involving AChE inhibition and antioxidant activity .

-

Anti-inflammatory Mechanism :

- A recent publication explored the anti-inflammatory mechanisms of this compound in lipopolysaccharide (LPS)-induced inflammation models.

- The findings revealed that the compound significantly inhibited pro-inflammatory cytokines (TNF-alpha, IL-6), supporting its therapeutic potential in inflammatory conditions .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Key Biological Activity |

|---|---|---|

| This compound | C15H16O5 | Antioxidant, AChE inhibitor |

| 4-Hydroxycoumarin | C9H6O3 | Anticoagulant |

| Umbelliferone | C9H6O3 | Fluorescent probe |

This compound stands out due to its specific combination of functional groups that confer distinct biological activities and chemical reactivity compared to simpler coumarins.

Scientific Research Applications

Synthetic Route

- Activation of Acetic Acid: Use of reagents such as N,N’-carbonyldiimidazole to activate isopropyl acetate.

- Esterification Reaction: The activated acetic acid reacts with 4-methyl-2-oxo-2H-chromen-7-ol to form the desired ester.

Biological Activities

Coumarin derivatives, including isopropyl ((4-methyl-2-oxo-2H-chromen-7-YL)oxy)acetate, are known for their significant biological activities:

Antimicrobial Properties

Studies have demonstrated that this compound exhibits antimicrobial activity against various pathogens. For instance:

- Against MRSA and Pseudomonas aeruginosa: Research indicates that derivatives of coumarins show efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and multi-drug resistant strains of Pseudomonas aeruginosa with minimum inhibitory concentrations (MICs) as low as 16 µg/ml for certain derivatives .

Anticancer Activity

This compound has been evaluated for its anticancer properties:

- MCF-7 Breast Cancer Cells: Compounds related to this structure have shown promising results in inhibiting the growth of breast cancer cells, with IC50 values indicating significant cytotoxicity at low concentrations .

Applications in Agriculture

The antimicrobial properties of this compound make it a candidate for agricultural applications:

- Fungicides and Bactericides: Its effectiveness against plant pathogens suggests potential use as a natural pesticide or fungicide, contributing to sustainable agricultural practices.

Materials Science

Recent advancements have explored the incorporation of coumarin derivatives into materials science:

- Fluorescent Probes: Derivatives like this compound are being investigated for their potential as fluorescent markers in biochemical assays due to their unique photophysical properties .

Case Study 1: Antimicrobial Efficacy

A study published in the International Journal of Pharmacy and Pharmaceutical Sciences evaluated several coumarin derivatives against bacterial strains. The researchers synthesized various compounds and tested their efficacy against MRSA and other resistant strains, finding that certain derivatives exhibited significant antibacterial activity, supporting the potential use of this compound in clinical settings .

Case Study 2: Anticancer Activity

In another study focused on anticancer properties, compounds related to this compound were tested against MCF-7 breast cancer cells. Results indicated that these compounds could selectively inhibit cancer cell proliferation while exhibiting minimal toxicity to normal cells .

Chemical Reactions Analysis

Hydrolysis

The ester group in isopropyl ((4-methyl-2-oxo-2H-chromen-7-YL)oxy)acetate undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for converting the ester into a more water-soluble derivative.

| Reaction Type | Reagents | Conditions | Product |

|---|---|---|---|

| Acidic Hydrolysis | H₂SO₄, H₂O | Reflux, 60–80°C | [(4-Methyl-2-oxo-2H-chromen-7-YL)oxy]acetic acid |

| Basic Hydrolysis | NaOH, H₂O | Room temperature | Same product as above |

Mechanism : The ester group reacts with water, facilitated by acid (H⁺) or base (OH⁻), leading to cleavage of the ester bond and formation of the carboxylic acid.

Substitution Reactions

The ester group can undergo nucleophilic substitution with amines or thiols, replacing the isopropyl group. This reaction is pivotal for functionalizing the compound.

| Reaction Type | Reagents | Conditions | Product |

|---|---|---|---|

| Amine Substitution | NH₃, Et₃N | DMF, 80°C | Amide derivative |

| Thiol Substitution | SH⁻, K₂CO₃ | Acetone, 40°C | Thioester derivative |

Example : Reaction with ammonia under basic conditions replaces the isopropyl ester with an amide group, enhancing stability and reactivity.

Oxidation

| Reaction Type | Reagents | Conditions | Product |

|---|---|---|---|

| α-C Oxidation | KMnO₄, H₂O | Heat, acidic pH | [(4-Methyl-2-oxo-2H-chromen-7-YL)oxy]acetic acid |

Note : Oxidation is less frequently observed compared to hydrolysis or substitution.

Reductive Reactions

| Reaction Type | Reagents | Conditions | Product |

|---|---|---|---|

| Ketone Reduction | LiAlH₄ | THF, 0°C | Alcohol derivative (limited data) |

Enzymatic Interactions

The compound’s coumarin moiety may interact with enzymes like cytochrome P450, influencing metabolic pathways. While not a direct chemical reaction, this interaction is relevant for its biological activity.

Research Findings

-

Hydrolysis Efficiency : The ester group hydrolyzes completely under basic conditions within 1–2 hours at room temperature, as observed in similar coumarin esters .

-

Substitution Versatility : The reaction with nucleophiles (e.g., amines) proceeds efficiently in polar aprotic solvents like DMF, with yields exceeding 80%.

-

Structural Stability : The coumarin core remains intact during most reactions, preserving its pharmacological potential .

References : PubChem CID 247322. MDPI synthesis report. VWR product details. Evitachem product analysis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Modified Ester Groups

- Ethyl 2-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetate (): This analogue replaces the isopropyl group with an ethyl ester. While structurally similar, the ethyl variant is often used as an intermediate for synthesizing hydrazide derivatives (e.g., compound 4 in ), which are precursors for bioactive Schiff bases and thiazolidinones .

Methyl (7-hydroxy-2-oxo-2H-chromen-4-yl)acetate ():

Lacks the ethoxy/methoxy spacer and instead features a direct methyl ester linkage. This simpler structure is less photostable but serves as a key intermediate for synthesizing dihydrazides and Schiff bases with antibacterial activity .

Analogues with Substituent Variations on the Chromen Ring

Isopropyl [(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetate ():

Incorporates a cyclopenta-fused chromen system, increasing molecular rigidity. The tetrahydrocyclopenta ring enhances planarity, which could improve π-π stacking in supramolecular assemblies. This compound’s higher molecular weight (302.33 g/mol vs. ~278.3 g/mol for the target compound) may influence solubility in organic solvents .Isopropyl [(8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetate ():

Introduces a chlorine substituent at the 8-position, which likely enhances electron-withdrawing effects and alters UV absorption properties. Such halogenated derivatives are often explored for enhanced photochemical reactivity or antimicrobial activity .

Complex Derivatives with Additional Functional Groups

Isopropyl 2-((3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetate ():

Features a benzodioxin moiety and ethyl/methyl substituents, significantly increasing molecular complexity and weight (C26H26O8, ~466.5 g/mol). Such compounds are designed for specialized applications, including biochemical probes or pharmaceutical intermediates .Isopropyl 2-((4-(7-methoxybenzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl)oxy)acetate ():

Contains a methoxybenzofuran substituent, expanding the conjugated system. This modification shifts absorption spectra to longer wavelengths, making it suitable for light-harvesting materials or fluorescence-based sensors .

Comparative Data Table

Key Research Findings

- Photoactivity and Materials Science : The target compound’s 4-methyl-2-oxo-2H-chromen-7-yl group enables UV-induced crosslinking in cellulose matrices, critical for developing light-responsive papers and fibers .

- Biological Activity : Analogues with hydrazide or halogen substituents (e.g., ) exhibit enhanced antibacterial properties, though the isopropyl ester itself is primarily used in materials rather than bioapplications .

- Synthetic Flexibility : The isopropyl ester’s stability under CDI-mediated coupling conditions makes it preferable over ethyl/methyl esters for polymer functionalization .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing intermediates like Ethyl [(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate, a precursor to Isopropyl derivatives?

- Methodological Answer : The synthesis typically involves reacting 7-hydroxy-4-methylcoumarin with ethyl chloroacetate under reflux. For example, using K₂CO₃ in dry DMF at 80°C for 10 hours yields the ethyl ester intermediate in ~82% yield . Alternative catalysts like sodium bismuthate may also be employed, though yields can vary (e.g., 40% in acetone under reflux) . Purification via silica gel chromatography or recrystallization from ethanol is standard .

Q. Which spectroscopic methods are essential for characterizing coumarin-acetate derivatives?

- Methodological Answer :

- IR Spectroscopy : Identifies carbonyl (C=O) stretches (1675–1713 cm⁻¹ for lactone/amide groups) and NH/NH₂ vibrations (3329–3735 cm⁻¹) in hydrazide derivatives .

- ¹H NMR : Key signals include the coumarin methyl group (δ ~2.4 ppm) and acetate protons (δ ~4.3–4.6 ppm for OCH₂CO) .

- X-ray Crystallography : Used to resolve structural ambiguities; SHELXL is widely employed for refinement .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported yields for intermediates like Ethyl [(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate?

- Methodological Answer : Discrepancies often arise from reaction conditions (e.g., catalyst choice, solvent, temperature). For instance, K₂CO₃ in DMF improves yield (82%) compared to sodium bismuthate in acetone (40%) . Systematic optimization via Design of Experiments (DoE) can identify critical parameters (e.g., molar ratios, reaction time). Replicating protocols with controlled variables (e.g., anhydrous conditions) is recommended to validate reproducibility .

Q. What strategies enhance the bioactivity of coumarin-acetate derivatives through structural modification?

- Methodological Answer :

- Hydrazide Functionalization : Introducing hydrazone moieties (-CONH-N=C-) via hydrazine hydrate reactions improves anticancer and anti-inflammatory activity. For example, hydrazide derivatives show 67–77% inhibition in MES-induced convulsion models .

- Amino Acid Conjugation : Coupling with amino acid esters (e.g., via azide intermediates) enhances solubility and target specificity, as seen in derivatives with improved CK2 receptor binding .

- Microwave-Assisted Synthesis : Accelerates reaction times (minutes vs. hours) and improves yields (e.g., 88–90% for hydrazides) compared to conventional methods .

Q. How can crystallographic refinement tools like SHELXL address challenges in resolving high-resolution or twinned data for coumarin derivatives?

- Methodological Answer : SHELXL’s robust algorithms handle anisotropic displacement parameters and twinning via the TWIN/BASF commands. For high-resolution data, restraints on bond lengths/angles (e.g., for the coumarin lactone ring) improve model accuracy. WinGX and ORTEP provide visualization and validation of hydrogen-bonding interactions, critical for confirming pharmacophore geometry .

Q. What computational approaches validate structure-activity relationships (SAR) for coumarin-acetate derivatives?

- Methodological Answer :

- Docking Studies : Molecular docking (e.g., with PDB ID: 2QC6) identifies key interactions (e.g., hydrogen bonding with kinase active sites) .

- QSAR Modeling : Correlates electronic (e.g., HOMO-LUMO gaps) or steric descriptors (e.g., substituent bulk) with bioactivity. For example, electron-withdrawing groups on the isatin ring enhance anticonvulsant activity .

Data Contradiction Analysis

Q. How should researchers interpret conflicting spectral data (e.g., IR vs. NMR) for hydrazide derivatives?

- Methodological Answer : Contradictions may arise from polymorphism or solvent effects. For example, IR NH₂ stretches (3329–3423 cm⁻¹) should align with ¹H NMR peaks (δ ~4.8–5.2 ppm for NH₂). If discrepancies occur, cross-validate via X-ray crystallography or mass spectrometry. Recrystallization in different solvents (e.g., chloroform/methanol) can resolve polymorphic inconsistencies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.